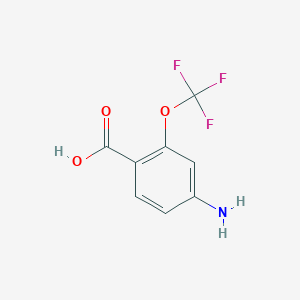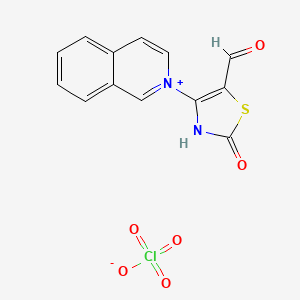
2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate is a complex organic compound that features a unique structure combining a thiazole ring and an isoquinoline moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The isoquinoline moiety is then introduced through a series of condensation reactions, often involving aldehydes or ketones as starting materials .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The oxo group can be reduced to a hydroxyl group.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the formyl group yields a carboxylic acid derivative, while reduction of the oxo group results in a hydroxyl derivative .
科学研究应用
2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of 2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The isoquinoline moiety can intercalate into DNA, disrupting its function and leading to cell death .
相似化合物的比较
Similar Compounds
Imidazole derivatives: Share a similar heterocyclic structure and exhibit comparable biological activities.
Indole derivatives: Also feature a fused ring system and are known for their diverse biological properties
Uniqueness
What sets 2-(5-Formyl-2-oxo-2,3-dihydro-1,3-thiazol-4-yl)isoquinolin-2-ium perchlorate apart is its combination of a thiazole ring and an isoquinoline moiety, which imparts unique chemical and biological properties not found in other similar compounds .
属性
CAS 编号 |
189129-17-7 |
|---|---|
分子式 |
C13H9ClN2O6S |
分子量 |
356.74 g/mol |
IUPAC 名称 |
4-isoquinolin-2-ium-2-yl-2-oxo-3H-1,3-thiazole-5-carbaldehyde;perchlorate |
InChI |
InChI=1S/C13H8N2O2S.ClHO4/c16-8-11-12(14-13(17)18-11)15-6-5-9-3-1-2-4-10(9)7-15;2-1(3,4)5/h1-8H;(H,2,3,4,5) |
InChI 键 |
CASHQWHQVOLDRL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C=[N+](C=CC2=C1)C3=C(SC(=O)N3)C=O.[O-]Cl(=O)(=O)=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-{4-[(E)-Benzylideneamino]phenyl}formamide](/img/structure/B12570893.png)
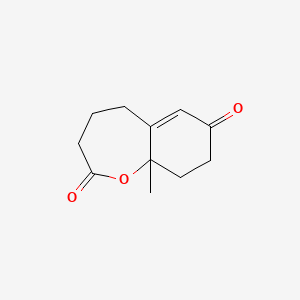
![(1R)-7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B12570913.png)
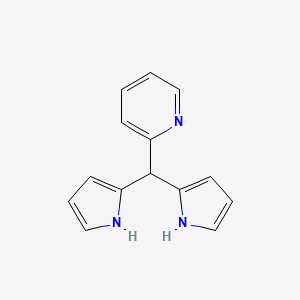
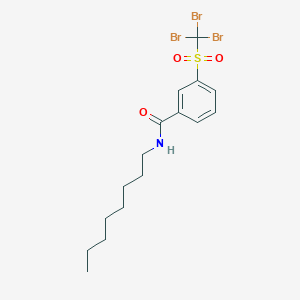
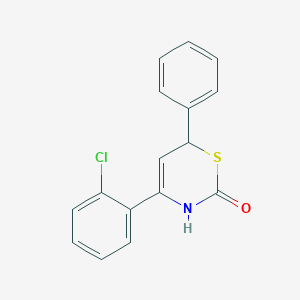
![5-Methoxy-4-[2-(morpholin-4-yl)ethoxy]-2-nitrobenzaldehyde](/img/structure/B12570934.png)
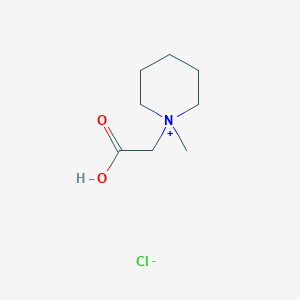

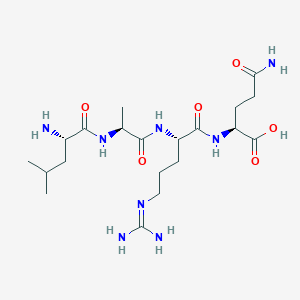
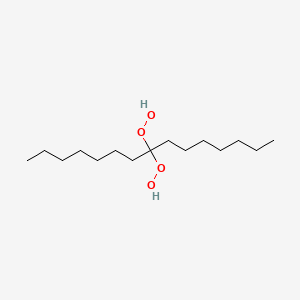
![6-(2-Nitrophenyl)-3-(4-nitrophenyl)-5,7-dihydro-[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine](/img/structure/B12570964.png)
